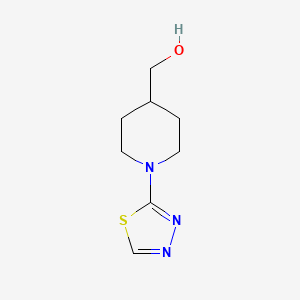

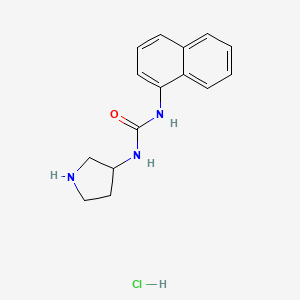

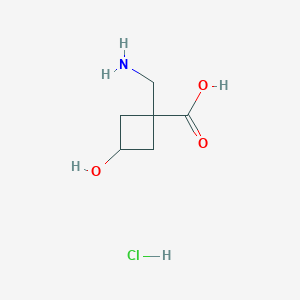

![molecular formula C16H15N3O B2894214 (E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one CAS No. 1798422-47-5](/img/structure/B2894214.png)

(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

-

One-Pot Three-Component Reaction

- A recent study by Bhosle et al describes a green, efficient, and catalyst-free synthesis of DHPY derivatives using DIPEAc (diisopropylethylamine acetate) as a solvent and catalyst. The reaction involves aldehydes, barbituric acid, and ammonium acetate/urea. The method offers advantages such as short reaction time, substrate compatibility, and ease of recovery.

-

Domino Knoevenagel Condensation/Michael Addition/Cyclization Cascade

Applications De Recherche Scientifique

Antioxidant Activity

Some pyrido[4,3-d]pyrimidine derivatives have been found to exhibit antioxidant activity . They can inhibit lipid peroxidation and interact with glutathione, which is a crucial antioxidant in the body .

Anticancer Agents

Pyrido[4,3-d]pyrimidine derivatives have shown potential as anticancer agents . They have demonstrated cytotoxic activity against various cancer cell lines, including A549, HT29, H460, and H1975 .

EGFR Inhibitors

Certain pyrido[4,3-d]pyrimidine derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that plays a key role in cell growth and proliferation, and its overexpression is often associated with various types of cancer .

Synthesis of Tetrahydropteroic Acid Derivatives

Pyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives have potential applications in medicinal chemistry .

Fluorescent Materials for OLEDs

While not directly related to the exact compound , similar structures such as pyrido[2,3-b]pyrazine have been used in the design of full-color fluorescent materials for high-performance Organic Light Emitting Diodes (OLEDs) .

Lipoxygenase (LOX) Inhibitors

Some pyrido[4,3-d]pyrimidine derivatives have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids . LOX inhibitors have potential therapeutic applications in inflammatory diseases .

Mécanisme D'action

Target of Action

Similar compounds have shown to target protein kinases, which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

Mode of Action

For instance, some compounds inhibit the synthesis of prostaglandins, which are key players in inflammatory responses .

Biochemical Pathways

It’s known that kinase inhibitors, like this compound, can affect a variety of cellular processes, including cell division, survival, and apoptosis .

Pharmacokinetics

It’s known that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its chemical stability.

Result of Action

Similar compounds have shown good in vitro anti-proliferative activities against various cell lines . Some of them were even more potent than known inhibitors like ibrutinib .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)19-9-8-15-14(11-19)10-17-12-18-15/h1-7,10,12H,8-9,11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLEBVTFUJRNL-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

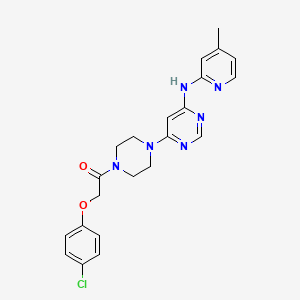

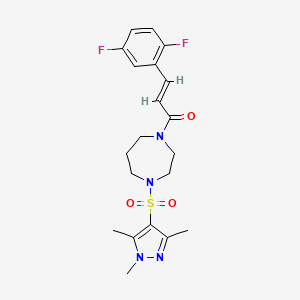

![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)

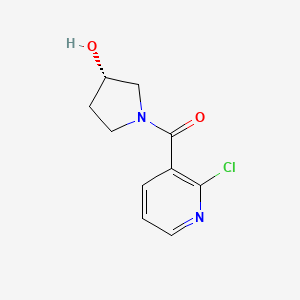

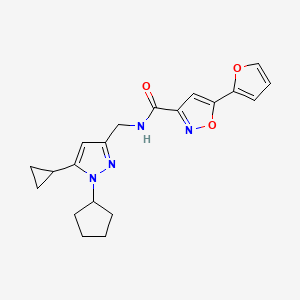

![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)

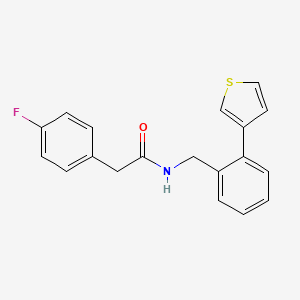

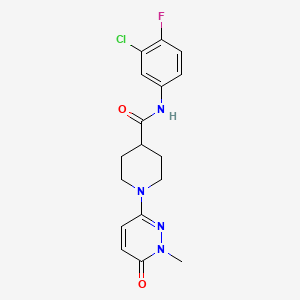

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)